Bienvenue dans la boutique en ligne BenchChem!

Catharanthine sulfate

Dopamine Release Nicotinic Acetylcholine Receptor Fast-Scan Cyclic Voltammetry

Catharanthine sulfate (CAS 70674-90-7) is the sulfate salt of the indole alkaloid catharanthine, a monomeric precursor of the dimeric vinca alkaloids vinblastine and vincristine. While the parent free base is poorly water‑soluble, the sulfate salt exhibits markedly enhanced aqueous solubility, making it the preferred form for in vitro and ex vivo pharmacological studies.

Molecular Formula C21H26N2O6S
Molecular Weight 434.5 g/mol
Cat. No. B600260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatharanthine sulfate
Molecular FormulaC21H26N2O6S
Molecular Weight434.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1
InChIKeyULBHCCBAHJWZET-GYMDHWDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Catharanthine Sulfate: A Differentiated Vinca Alkaloid Salt for Neurochemical and Cardiovascular Research


Catharanthine sulfate (CAS 70674-90-7) is the sulfate salt of the indole alkaloid catharanthine, a monomeric precursor of the dimeric vinca alkaloids vinblastine and vincristine. While the parent free base is poorly water‑soluble, the sulfate salt exhibits markedly enhanced aqueous solubility, making it the preferred form for in vitro and ex vivo pharmacological studies [1]. Catharanthine itself is a promiscuous ligand that targets nicotinic acetylcholine receptors (nAChRs), voltage‑operated L‑type Ca²⁺ channels (VOCCs), tubulin, and GABAA receptors, actions that are critically dependent on the counter‑ion and the specific receptor subtype [2].

Why Catharanthine Sulfate Cannot Be Replaced by Its Free Base or Close Congeners


Although catharanthine free base and its congener 18‑methoxycoronaridine (18‑MC) share a common iboga scaffold, their pharmacological profiles diverge sharply. The sulfate salt not only improves aqueous solubility but also alters the potency and efficacy of dopamine release inhibition in the nucleus accumbens compared to both the free base and 18‑MC [1]. Similarly, catharanthine displays a 27.5‑fold tissue‑selective inhibition of VOCCs that is not recapitulated by standard L‑type calcium channel blockers such as nifedipine or verapamil [2][3]. Even among closely related coronaridine congeners, (+)-catharanthine is one of the most potent inhibitors of human α3β4 nAChRs, surpassing (±)-18‑MC by more than 2‑fold [4]. These quantitative differences mean that generic substitution of catharanthine sulfate by another vinca alkaloid salt, free base, or congener will yield non‑equivalent experimental outcomes.

Catharanthine Sulfate: Quantitative Differentiation Evidence for Scientific Selection


Catharanthine Sulfate Is More Potent Than Its Free Base and 18‑MC at Inhibiting Evoked Dopamine Release

In ex vivo fast-scan cyclic voltammetry (FSCV) recordings from the mouse nucleus accumbens core, catharanthine sulfate inhibited single‑pulse evoked dopamine (DA) release with an IC₅₀ of ≈20 µM, whereas catharanthine free base required ≈30 µM and 18‑methoxycoronaridine (18‑MC) produced significant inhibition only at 100 µM [1]. At a maximally effective concentration of 100 µM, sulfate reduced DA release to 7.2 % of baseline, while free base reduced it to only 18.1 % [1]. A direct comparison at 30 µM confirmed that sulfate inhibited DA release significantly more than free base (p = 0.0055, Tukey post‑hoc) [1]. The effect of sulfate (20 µM) was blocked by the α6‑selective antagonist α‑conotoxin MII (500 nM), the α4‑preferring antagonist DhβE (1 µM), and the non‑selective antagonist mecamylamine (10 µM), delineating an α6/α4β2 nAChR‑dependent mechanism [1].

Dopamine Release Nicotinic Acetylcholine Receptor Fast-Scan Cyclic Voltammetry

Catharanthine Sulfate Exhibits 27.5‑Fold Vascular–to–Cardiac Selectivity for VOCC Inhibition, Exceeding Clinical L‑Type Blockers

Whole‑cell patch‑clamp recordings of native cells from rat small mesenteric arteries revealed that catharanthine sulfate inhibits VOCC currents with an IC₅₀ of 8 µM in vascular smooth muscle cells (VSMCs) but requires 220 µM in cardiomyocytes, a 27.5‑fold vascular‑to‑cardiac selectivity ratio (IC₅₀ cardiac / IC₅₀ vascular) [1]. This ratio exceeds that of the dihydropyridine nifedipine (7‑fold), verapamil (0.2‑fold), amlodipine (5‑fold), and felodipine (12‑fold) measured in comparable human vascular versus cardiac tissue assays [2]. Only the T‑type‑preferring mibefradil (41‑fold) shows greater vascular selectivity [2]. The high vascular selectivity of catharanthine is accompanied by a concentration‑dependent decrease in intracellular Ca²⁺ (IC₅₀ 16 µM) and vasodilation of small mesenteric arteries (IC₅₀ 3–6 µM) [1].

Voltage-Operated Calcium Channel Vascular Selectivity Cardiovascular Pharmacology

(+)-Catharanthine Is Among the Most Potent Coronaridine Congeners at Human α3β4 nAChRs

In a systematic comparison of nine coronaridine congeners using Ca²⁺ influx assays on cells expressing human α3β4 nAChRs, (+)-catharanthine inhibited the receptor with an IC₅₀ of 0.68 ± 0.10 µM, statistically indistinguishable from (−)-ibogamine (0.62 ± 0.23 µM) and significantly more potent than (±)-18‑MC (1.47 ± 0.21 µM), (−)-ibogaine (0.95 ± 0.10 µM), (−)-voacangine (2.28 ± 0.33 µM), and (−)-noribogaine (6.82 ± 0.78 µM) [1]. A separate electrophysiological study demonstrated that (+)-catharanthine and (±)-18‑MC competitively inhibit α9α10 nAChRs with potencies higher than those at α3β4 and α4β2 nAChRs, and directly block CaV2.2 channels without activating GABAB receptors [2]. The α3β4 nAChR subtype is critically implicated in nicotine and opioid addiction, making this potency profile highly relevant for preclinical substance‑use‑disorder research.

α3β4 Nicotinic Receptor Coronaridine Congeners Addiction Pharmacology

Catharanthine Induces Tubulin Self‑Association with 75 % Efficacy of Vinblastine While Vindoline Is Barely Active

Analytical ultracentrifugation studies demonstrated that catharanthine induces the self‑association of purified tubulin αβ‑dimers into linear indefinite polymers with an efficacy equal to 75 % of that of vinblastine or vincristine, and an intrinsic dimerization constant K₂ of approximately 1 × 10⁵ M⁻¹ [1]. In contrast, vindoline — the other monomeric precursor of vinblastine — showed only a marginally detectable effect on tubulin polymerization under identical conditions [1]. The drug‑to‑protein molar ratio required for catharanthine to inhibit microtubule assembly is three orders of magnitude greater than that needed for vinblastine or vincristine, underscoring its role as a weaker, yet structurally informative, tubulin ligand [1].

Tubulin Polymerization Mitotic Spindle Vinca Alkaloid

Optimal Research Use Cases for Catharanthine Sulfate Based on Quantitative Differentiation


Ex Vivo Mesolimbic Dopamine Transmission Studies Requiring High‑Potency α6/α4β2 nAChR Inhibition

Catharanthine sulfate is the agent of choice for acute ex vivo voltammetry experiments in which maximal inhibition of evoked dopamine release in the nucleus accumbens is needed at clinically feasible concentrations. Its IC₅₀ of ≈20 µM and 92.8 % maximal suppression at 100 µM provide a substantially wider dynamic range than the free base or 18‑MC [1]. The α6‑nAChR‑dependent mechanism, confirmed by α‑conotoxin MII blockade, makes it ideal for dissecting α6‑containing nAChR contributions to DA dynamics [1].

Cardiovascular Pharmacology: Isolating Vascular L‑Type Calcium Channel Effects with Minimal Cardiac Depression

Because catharanthine sulfate is 27.5‑fold more potent at inhibiting VOCCs in vascular smooth muscle cells than in cardiomyocytes, it can be used to blunt vascular contractility in isolated perfused mesenteric bed preparations or myograph studies while sparing cardiac inotropy. This selectivity surpasses nifedipine, amlodipine, and verapamil, making catharanthine a valuable tool for probing vascular‑specific L‑type channel pharmacology [2][3].

Addiction Pharmacology: High‑Potency α3β4 nAChR Antagonism for Substance‑Use‑Disorder Models

With an IC₅₀ of 0.68 µM at human α3β4 nAChRs, catharanthine is one of the most potent naturally occurring antagonists of this addiction‑implicated receptor subtype, outperforming (±)-18‑MC by 2.2‑fold [4]. It can be employed in behavioral pharmacology (e.g., nicotine self‑administration, locomotor sensitization) and in vitro electrophysiology to examine the role of α3β4‑ vs. α4β2‑nAChR pathways in drug reinforcement [4][1].

Tubulin Biochemistry: Probing Vinca Alkaloid Structure–Activity Relationships

Catharanthine’s ability to induce tubulin self‑association to 75 % of vinblastine’s efficacy, while its congener vindoline is essentially inactive, makes it a critical probe for mapping the pharmacophore of the vinca‑binding domain. Its 1000‑fold weaker microtubule‑assembly inhibition relative to vinblastine allows researchers to separate polymerization effects from high‑affinity binding events [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catharanthine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.